3-Bromo-4-methyl-benzenethiol
Overview
Description
3-Bromo-4-methyl-benzenethiol is a useful research compound. Its molecular formula is C7H7BrS and its molecular weight is 203.1. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
Synthesis of Complex Molecules
The reactivity of benzenethiols, including derivatives similar to 3-Bromo-4-methyl-benzenethiol, has been exploited in the synthesis of complex molecular structures. For instance, benzenethiols have been shown to react readily in the presence of InCl3•4H2O, leading to both addition-elimination products and substitution products, indicating their potential utility in creating diverse organic molecules (Zhao, Jingwei et al., 2010) Study on the Reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro- 3-buten-2-one with Benzenethiols Promoted by InCl3•4H2O.
Advanced Material Development
The synthesis of new materials with specific functional properties is another application area. For example, novel iodobenzene derivatives have been synthesized from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization, demonstrating the role of halogenated benzenethiols in the development of materials with unique properties (Matsumoto, S., Takase, K., & Ogura, K., 2008) Novel formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization.
Biochemical Applications
Antibacterial Properties
Compounds structurally related to this compound, such as bromophenols from marine algae, have shown significant antibacterial activity. This illustrates the potential of such compounds in developing new antibacterial agents (Xu, N. et al., 2003) Antibacterial bromophenols from the marine red alga Rhodomela confervoides.
Pharmacological Potential
The synthesis and characterization of Schiff base ligands and their metal complexes, involving structures related to this compound, indicate their potential in pharmaceutical applications, including as antimicrobial agents (Golcu, A. et al., 2005) Cd(II) and Cu(II) complexes of polydentate Schiff base ligands: synthesis, characterization, properties and biological activity.
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-methyl-benzenethiol is the benzene ring in organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This stability means that the aromatic ring wants to be retained during reactions .
Mode of Action
The interaction of this compound with its targets involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . The downstream effects of this pathway include the formation of a substituted benzene ring . This substitution can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Result of Action
The molecular result of the action of this compound is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction . On a cellular level, this could potentially lead to changes in the structure and function of biomolecules, depending on the specific context and conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other substances that can react with the compound, and the specific conditions under which the reaction is carried out. For example, the rate of the electrophilic aromatic substitution reaction may be affected by the concentration of the electrophile .
Properties
IUPAC Name |
3-bromo-4-methylbenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGIMPYCVUNPGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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